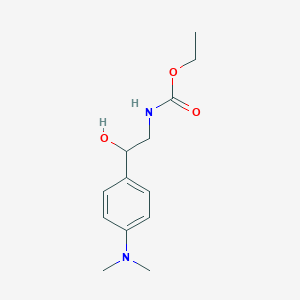

Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate

Description

Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate is a carbamate derivative characterized by a dimethylamino-substituted phenyl ring, a hydroxyethyl chain, and an ethyl carbamate group. Carbamates are widely studied for their applications in agrochemicals, pharmaceuticals, and material science due to their stability and bioactivity .

Properties

IUPAC Name |

ethyl N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-4-18-13(17)14-9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8,12,16H,4,9H2,1-3H3,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQWBVODQHIMNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NCC(C1=CC=C(C=C1)N(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate typically involves the reaction of ethyl carbamate with 4-(dimethylamino)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the reaction time and increasing the yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Development

Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate has been investigated for its potential as an active pharmaceutical ingredient (API). The compound exhibits properties that make it suitable for the development of drugs targeting neurological disorders due to its interaction with acetylcholinesterase, an enzyme crucial for neurotransmission. Studies have shown that modifications to the structure of this compound can enhance its efficacy and selectivity as an inhibitor of acetylcholinesterase, making it a candidate for treating conditions like Alzheimer's disease and other cognitive disorders .

1.2 Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity, which can be harnessed in the formulation of topical antiseptics and disinfectants. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in both medical and personal care products .

Agricultural Applications

2.1 Pesticide Development

This compound has been utilized in the synthesis of novel pesticides. Its structural characteristics allow for the design of compounds that can target specific pests while minimizing environmental impact. Field trials have demonstrated its effectiveness in controlling pest populations with reduced toxicity to non-target organisms .

2.2 Herbicide Formulations

The compound is also being explored as a component in herbicide formulations. Its ability to inhibit certain enzymes involved in plant growth has been leveraged to develop selective herbicides that can effectively manage weed populations without harming crops .

Industrial Applications

3.1 Coatings and Adhesives

In industrial settings, this compound is used in the production of coatings and adhesives. Its properties enhance adhesion and durability in various applications, including automotive and construction industries. The compound's resistance to environmental factors makes it suitable for outdoor applications .

3.2 Corrosion Inhibition

The compound serves as a corrosion inhibitor in metalworking fluids and coatings, providing protection against rust and degradation of metal surfaces. Its effectiveness in preventing corrosion has been validated through numerous studies, leading to its adoption in various industrial processes .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Drug development for neurological disorders | Efficacy as acetylcholinesterase inhibitor |

| Antimicrobial formulations | Broad-spectrum antimicrobial activity | |

| Agriculture | Pesticide development | Targeted pest control |

| Herbicide formulations | Selective weed management | |

| Industrial | Coatings and adhesives | Enhanced adhesion and durability |

| Corrosion inhibition | Protection against rust |

Table 2: Case Studies

Mechanism of Action

The mechanism of action of ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s dimethylamino group at the para position distinguishes it from analogs with electron-withdrawing substituents (e.g., nitro, chloro) or bulkier moieties. Key structural analogs include:

Key Observations :

- The dimethylamino group in the target compound likely reduces lipophilicity compared to chloro- or nitro-substituted analogs due to its electron-donating nature.

Biological Activity

Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, often referred to as a carbamate derivative, has garnered attention in scientific research due to its potential biological activities. This compound is primarily studied for its interactions with various biological targets, leading to diverse pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H18N2O3

- Molecular Weight : 226.28 g/mol

This compound features a dimethylamino group, a phenyl ring, and a hydroxyethyl moiety, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme and receptor activities. It can bind to specific targets, influencing various cellular processes. Notably, it has been shown to inhibit certain enzymes involved in disease pathways, which may lead to therapeutic effects against conditions such as cancer and microbial infections.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the modulation of intracellular calcium levels and the inhibition of anti-apoptotic proteins . Its ability to overcome multidrug resistance (MDR) in certain cancer cell lines makes it a promising candidate for further development as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focused on its anticancer effects, this compound was tested against multiple cancer cell lines. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner. The proposed mechanism involved the activation of apoptotic pathways through the inhibition of Bcl-2 family proteins, which are known to regulate cell death .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl (2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)carbamate, and how do reaction conditions influence yield?

- Answer : The compound can be synthesized via carbamate formation between 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine and ethyl chloroformate. Key steps include:

- Step 1 : Activate the hydroxyl group with a base (e.g., triethylamine) to form a nucleophilic intermediate.

- Step 2 : React with ethyl chloroformate under anhydrous conditions (e.g., THF or DCM solvent) .

- Critical parameters : Temperature (0–5°C to minimize side reactions), stoichiometric ratio (1:1.2 amine:chloroformate), and pH control (neutral to weakly basic). Yield optimization requires purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?

- Answer : Use a combination of:

- NMR : ¹H and ¹³C NMR to identify the carbamate carbonyl (~155–160 ppm in ¹³C), dimethylamino group (singlet at ~2.8 ppm in ¹H), and hydroxyl proton (broad peak at ~5 ppm, exchangeable with D₂O) .

- HRMS : Confirm molecular ion [M+H]⁺ with exact mass matching theoretical calculations (e.g., C₁₃H₁₉N₂O₃⁺: 275.1396).

- FT-IR : Carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the carbamate group in this compound?

- Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) can model:

- Hydrolysis pathways : Evaluate energy barriers for nucleophilic attack on the carbamate carbonyl under acidic/basic conditions .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions, particularly around the dimethylamino and hydroxyl groups .

- Solvent effects : Use implicit solvation models (e.g., PCM) to predict stability in aqueous vs. organic media .

Q. How can contradictions in reported biological activity data for similar carbamates be resolved?

- Answer : Contradictions often arise from:

- Assay variability : Standardize in vitro models (e.g., cell lines, enzyme sources) and control redox conditions to prevent carbamate degradation .

- Metabolite interference : Use LC-MS/MS to distinguish parent compound activity from metabolites (e.g., ethanolamine derivatives) .

- Structural analogs : Compare with ethyl carbamates lacking the dimethylamino group to isolate pharmacophore contributions .

Q. What strategies mitigate instability of the hydroxyl group during long-term storage or in vivo studies?

- Answer :

- Derivatization : Protect the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether for storage; cleave with TBAF before use .

- Lyophilization : Store as a lyophilized powder under inert gas (argon) at -80°C to prevent oxidation .

- Co-solvents : Use cyclodextrin encapsulation or PEG-based formulations to enhance aqueous solubility and reduce hydrolysis .

Methodological Challenges

Q. How can enantiomeric purity of the chiral hydroxyethyl group be ensured during synthesis?

- Answer :

- Chiral chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak IA) and hexane/isopropanol mobile phase .

- Asymmetric synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea) during the hydroxylation step .

Q. What are the limitations of using this compound in fluorescence-based studies due to the dimethylamino group?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.